methyl 5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS No.:
Cat. No.: VC14652960
Molecular Formula: C18H15ClFN3O2
Molecular Weight: 359.8 g/mol
* For research use only. Not for human or veterinary use.
![methyl 5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate -](/images/structure/VC14652960.png)
Specification
Molecular Formula | C18H15ClFN3O2 |
---|---|
Molecular Weight | 359.8 g/mol |
IUPAC Name | methyl 5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate |
Standard InChI | InChI=1S/C18H15ClFN3O2/c1-9-13-14(18(24)25-2)15(19)16(10-3-4-10)21-17(13)23(22-9)12-7-5-11(20)6-8-12/h5-8,10H,3-4H2,1-2H3 |
Standard InChI Key | HJPXIWRVMPDVIL-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C2=NC(=C(C(=C12)C(=O)OC)Cl)C3CC3)C4=CC=C(C=C4)F |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Substituent Effects
The compound’s pyrazolo[3,4-b]pyridine scaffold is a bicyclic system combining a pyrazole (five-membered ring with two adjacent nitrogen atoms) and a pyridine (six-membered aromatic ring with one nitrogen). Key substituents include:
-
5-Chloro group: Enhances electrophilic reactivity and influences intermolecular interactions via halogen bonding.
-
6-Cyclopropyl moiety: Introduces steric bulk and modulates ring conformation, potentially improving metabolic stability.
-
4-Fluorophenyl group: Contributes to lipophilicity and engages in π-π stacking with biological targets.
-
Methyl ester at position 4: Serves as a prodrug moiety, with hydrolysis yielding a carboxylic acid for enhanced target binding .
Table 1: Comparative Structural Features of Pyrazolopyridine Derivatives
Synthetic Pathways and Chemical Reactivity
Gould–Jacobs Reaction and Modifications
Pyrazolo[3,4-b]pyridines are typically synthesized via the Gould–Jacobs reaction, involving cyclocondensation of aminopyrazoles with β-ketoesters. For the target compound, modifications would include:
-
Introduction of cyclopropyl group: Achieved via Suzuki-Miyaura coupling or nucleophilic substitution at position 6.
-
Fluorophenyl incorporation: Pd-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) at position 1.
-
Esterification: Treatment with methyl chloroformate to install the 4-carboxylate group .
Reactivity Profile
-
Electrophilic substitution: The pyridine ring’s electron-deficient nature directs electrophiles to the pyrazole moiety.
-
Nucleophilic attack: The ester group at position 4 is susceptible to hydrolysis, yielding a carboxylic acid derivative.
-
Halogen exchange: The 5-chloro substituent can be replaced via SNAr reactions under basic conditions .
Biological Activity and Mechanistic Insights
Table 2: Enzyme Inhibition Parameters of Related Compounds
Compound | Enzyme Target | Inhibition Type | IC₅₀/AC₅₀ (μM) | Mechanism |
---|---|---|---|---|
ID2 | OXA-48 β-lactamase | Competitive | 0.99 | Reversible binding |
Hypothetical Target | PDE4 | Non-competitive | N/A | Allosteric modulation |
Antimicrobial and Anti-Inflammatory Applications
-
Synergy with β-lactams: Co-administration with imipenem restored antibiotic efficacy in Escherichia coli strains, reducing MIC values by 4–8 fold .
-
COX-2 inhibition: The fluorophenyl group may confer selectivity for cyclooxygenase isoforms, akin to etoricoxib derivatives .
Physicochemical and Pharmacokinetic Properties
Solubility and Permeability
-
LogP estimate: ~3.2 (moderate lipophilicity due to fluorophenyl and cyclopropyl groups).
-
Aqueous solubility: Limited (<50 μg/mL) but improvable via prodrug strategies or salt formation.
Metabolic Stability
-
Ester hydrolysis: Rapid conversion to the carboxylic acid in plasma (t₁/₂ < 30 min).
-
CYP450 interactions: Fluorine substituents reduce oxidative metabolism, prolonging half-life .
Future Directions and Optimization Strategies
SAR Studies
-
Position 6 modifications: Replacing cyclopropyl with bulkier groups (e.g., adamantyl) may enhance target affinity.
-
Ester bioisosteres: Replacing the methyl ester with amides or heterocycles to improve oral bioavailability.
Preclinical Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume